molecular formula C25H22ClNO4S B086384 Iodide ionophore I CAS No. 14039-00-0

Iodide ionophore I

Cat. No.: B086384
CAS No.: 14039-00-0
M. Wt: 468 g/mol
InChI Key: WPXOZDYAIYMJBU-UHFFFAOYSA-M
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Description

Iodide ionophore I is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 468 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Iodide Ionophore I interacts with several biomolecules, including enzymes and proteins, to facilitate the transport of iodide ions. It is highly selective and sensitive to iodide, making it an essential tool in biochemical assays . The compound’s interaction with these biomolecules is primarily through the formation of complexes, which are then transported across biological membranes .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering the concentration gradient for ions in microorganisms, which can disrupt the membrane potential and exhibit cytotoxic properties . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of complexes with ions, which are then transported across biological membranes . This process is facilitated by the compound’s lipophilic nature, which prevents it from being leached from the membrane upon exposure to aqueous solutions . The compound can also affect gene expression and enzyme activity, contributing to its overall effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits high selectivity and sensitivity to iodide, making it suitable for assays involving large populations . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, ionophores have been used in cattle diets to alter ruminal fermentation dynamics and improve feed efficiency . Species-specific variability exists in the median lethal dose for ionophores, indicating potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The compound’s primary role is as a constituent of thyroid hormones, which control basal metabolism, growth, and development .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters. It is principally transported by the sodium iodide symporter (NIS) and by the anion exchanger PENDRIN . The compound’s effects on its localization or accumulation are also significant .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. The compound is predominantly found at the plasma membrane in some organisms, while it is intracellular in others . This localization can influence the compound’s activity and function .

Biological Activity

Iodide ionophores, particularly Iodide Ionophore I (XB1) , have garnered attention for their unique ability to selectively transport iodide ions across biological membranes. This property is critical due to the essential role of iodide in various physiological processes, including thyroid hormone synthesis, metabolism regulation, and neurological function. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in sensing technologies, and potential therapeutic uses.

This compound operates primarily through halogen bonding interactions , which facilitate the selective binding and transport of iodide ions. NMR studies have demonstrated that XB1 exhibits a high binding affinity for iodide, with a dissociation constant K11=(260±10)M1K_{11}=(260\pm 10)M^{-1}, indicating a strong interaction between the ionophore and the iodide ion . The mechanism involves the formation of a stable complex between XB1 and I− ions, which enhances the efficiency of iodide transport across lipid membranes.

Biological Significance

Iodide is an essential micronutrient required for the synthesis of thyroid hormones. Deficiencies in iodide can lead to various health issues, including goiter and hypothyroidism. The ability of this compound to facilitate rapid iodide transport makes it a valuable tool in both clinical and research settings for assessing iodide levels in biological samples .

Applications in Sensing Technologies

Recent studies have highlighted the application of XB1 in developing potentiometric sensors for iodide detection. These sensors leverage the ionophore's selectivity to provide accurate measurements of iodide concentrations in complex matrices such as food and biological fluids. The optimal electrode configuration using XB1 has shown a near Nernstian response of −51.9 mV per decade over a dynamic range from 10110^{-1} to 106M10^{-6}M . This capability is significant for monitoring dietary iodide intake and assessing thyroid health.

Case Study 1: Potentiometric Sensing

A study by Seah et al. demonstrated the effectiveness of XB1 in creating selective electrodes for iodide sensing. The research indicated that XB1 provided superior selectivity for iodide over competing anions such as thiocyanate, with selectivity coefficients indicating a strong preference for I− ions . This study underscores the potential of iodide ionophores in clinical diagnostics.

Comparative Analysis

Property This compound (XB1) Other Ionophores
Selectivity High for I−Varies widely
Binding Affinity K11=260M1K_{11}=260M^{-1}Typically lower
Applications Potentiometric sensingAntimicrobial, therapeutic
Mechanism Halogen bondingVaries (e.g., cation transport)

Properties

IUPAC Name

[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXOZDYAIYMJBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14039-00-0
Record name Iodide ionophore I
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